Dodecanoic-d23 acid

Descripción general

Descripción

Dodecanoic-d23 acid, also known as Lauric-d23 acid, is a stable isotope labeled lipid . It has a molecular formula of C12HD23O2 and a molecular weight of 223.46 . It is used as a starting material or intermediate in the synthesis of pharmaceuticals . It may also be used in combination with drug loading to reduce side effects .

Synthesis Analysis

The synthesis of Dodecanoic-d23 acid involves the use of MgO to catalyse the ketonic decarboxylation of dodecanoic acid to form 12-tricosanone . This reaction occurs at moderate temperatures (250 °C, 280 °C, and 300 °C) with low catalyst loads of 1% (w/w), 3% (w/w), and 5% (w/w) with respect to the dodecanoic acid .

Molecular Structure Analysis

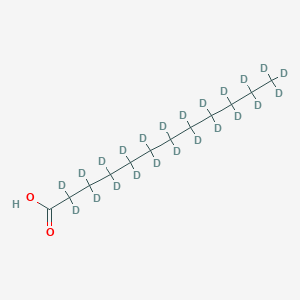

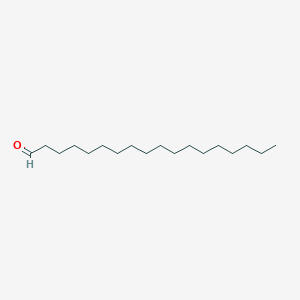

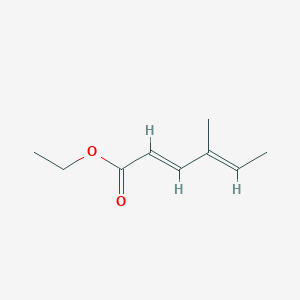

The molecular structure of Dodecanoic-d23 acid is represented by the SMILES string: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O .

Chemical Reactions Analysis

Dodecanoic-d23 acid can undergo ketonic decarboxylation, a reaction that has gained significant attention in recent years as a pathway to reduce the oxygen content within biomass-derived oils and to produce sustainable ketones . The reaction is base-catalysed, with MgO being an economic, accessible, and highly basic heterogeneous catalyst .

Physical And Chemical Properties Analysis

Dodecanoic-d23 acid is a solid at room temperature . It has a boiling point of 225 °C/100 mmHg and a melting point of 44-46 °C .

Aplicaciones Científicas De Investigación

Medicinal Research

In medicinal research, Dodecanoic-d23 acid is explored for its potential to enhance drug delivery systems . It may be used in combination with drug loading to reduce side effects, such as irritation with certain medications . Its properties can improve the solubility and bioavailability of drugs, allowing for more effective treatments.

Food Technology

In the food industry, Dodecanoic-d23 acid is employed as a reference standard for analytical testing within the food and beverage sector . It helps in ensuring the quality and safety of food products by providing a benchmark for the presence of various compounds.

Environmental Science

This compound plays a role in environmental science as a tracer for studying biogeochemical cycles and environmental processes . Its deuterated form is less reactive and can be monitored over time to understand the fate of fatty acids in the environment.

Material Science

Dodecanoic-d23 acid is used in material science for the development of new materials . Its incorporation into polymers and other materials can impart unique properties like increased strength or altered thermal behavior .

Industrial Applications

Industrially, Dodecanoic-d23 acid is significant for its use in analytical testing to ensure product quality and consistency . It’s also used in the synthesis of more complex molecules, serving as a building block due to its stable isotopic labeling.

Safety and Hazards

Direcciones Futuras

The use of Dodecanoic-d23 acid and similar compounds in the synthesis of pharmaceuticals and reduction of side effects in drug loading indicates potential future directions in the field of medicine . Additionally, the role of Dodecanoic-d23 acid in the ketonic decarboxylation process, which is gaining attention for its potential in producing sustainable ketones, suggests future directions in the field of green energy .

Mecanismo De Acción

Target of Action

Dodecanoic-d23 acid, also known as Lauric-d23 acid, is a labeled form of Lauric Acid Lauric acid is known to have antimicrobial properties, suggesting that its targets may include various microbial cells .

Mode of Action

It’s known that lauric acid has antimicrobial properties It’s possible that Dodecanoic-d23 acid, being a labeled form of Lauric Acid, may share similar properties

Biochemical Pathways

One study mentions the use of lauric acid in the ketonic decarboxylation process, a pathway to reduce the oxygen content within biomass-derived oils . It’s possible that Dodecanoic-d23 acid, as a labeled form of Lauric Acid, may also be involved in similar pathways.

Result of Action

Given that lauric acid has antimicrobial properties , it’s possible that Dodecanoic-d23 acid may also exhibit similar effects, potentially leading to the death or inhibition of microbial cells.

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-SJTGVFOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583743 | |

| Record name | (~2~H_23_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecanoic-d23 acid | |

CAS RN |

59154-43-7 | |

| Record name | (~2~H_23_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

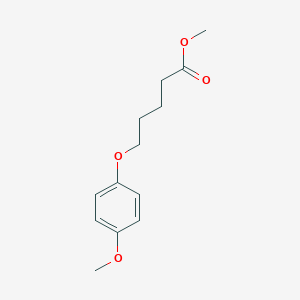

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

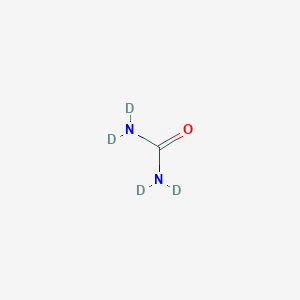

![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)